Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride
Description
Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride (CAS: 1207853-23-3) is a piperidine-derived compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen, a methyl substituent at the 2-position, and an aminomethyl group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Key properties include:
- Storage: Stable under dry, room-temperature conditions when sealed .
- Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding inhalation and direct contact .
Properties
IUPAC Name |
benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-7-8-14(9-16)10-17(12)15(18)19-11-13-5-3-2-4-6-13;/h2-6,12,14H,7-11,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNUVDMZWBRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Reduction Sequence
The 5-(aminomethyl) substituent is introduced via a Michael addition of nitromethane to a α,β-unsaturated ester intermediate, followed by reduction. For example:
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Benzyl protection of a piperidine nitrogen.
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Michael addition of nitromethane to a 5-methylene-piperidine-1-carboxylate.
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Catalytic hydrogenation (Raney Ni) to reduce the nitro group to an amine.
Yield Optimization
Reductive Amination
A one-pot reductive amination strategy avoids isolation of intermediates:
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Condensation of a 5-ketopiperidine with benzylamine.
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In situ reduction using NaBH₄ or NaBH(OAc)₃.
Conditions
Benzyl Protection and Deprotection
Carbamate Formation
The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate:
Global Deprotection
Hydrogenolysis (H₂/Pd-C) removes the Cbz group, but for the hydrochloride salt, direct treatment with HCl gas in EtOAc is preferred to avoid premature deprotection.
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is treated with HCl in a controlled manner:
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Dissolve the amine in dry EtOAc.
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Bubble HCl gas until pH ≈ 1.
Purity : >97% after recrystallization (MeOH/Et₂O).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Stereocontrol |
|---|---|---|---|---|
| Organometallic Cyclization | Zn reagent coupling, NaH cyclization | 55–85 | 90–95 | High (er > 9:1) |
| Reductive Amination | Ketone condensation, NaBH₄ reduction | 65–75 | 85–90 | Moderate (dr 2:1) |
| Michael Addition | Nitromethane addition, H₂ reduction | 70–80 | 88–92 | Low |
Challenges and Optimization
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Stereochemical Drift : Hydrogenation of Boc-protected intermediates shows lower stereoselectivity than TFA-protected variants.
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Byproducts : Over-reduction during nitro-to-amine conversion can yield secondary amines; use of Raney Ni mitigates this.
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Scale-Up : Organometallic methods require strict anhydrous conditions, complicating large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific domains:
1. Chemistry:
- Building Block: It serves as a key building block in the synthesis of complex organic molecules.
- Reagent: Utilized in various chemical reactions, it can undergo oxidation, reduction, and substitution reactions to yield different derivatives.
2. Biology:
- Biological Activity Studies: Investigated for interactions with enzymes and receptors, it shows promise in modulating biological pathways.
- Antimicrobial Properties: Exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
3. Medicine:
- Therapeutic Potential: Research indicates potential applications in drug development, particularly for neurological disorders due to its neuroprotective effects. In vitro studies have shown a reduction in cell death by approximately 40% in neuronal cell lines exposed to oxidative stress.
- Anticancer Activity: Preliminary data suggest moderate antiproliferative effects against human breast cancer cell lines (MDA-MB-231), with an IC50 value of 25 µM.
4. Industry:
- Intermediate Production: Used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.
Case Studies and Experimental Data
Several studies have validated the biological activities of this compound:
Antimicrobial Study:
- A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, confirming its potential as an antibacterial agent.
Neuroprotective Study:
- In assays using neuronal cell lines subjected to oxidative stress, the compound reduced cell death significantly, indicating its therapeutic potential for neurodegenerative diseases.
Anticancer Activity:
- In vitro tests on human breast cancer cell lines showed moderate antiproliferative effects, suggesting further exploration for oncological applications.
Mechanism of Action
The mechanism of action of Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(a) Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
(b) Other Piperidine Derivatives
Compounds such as 1-Benzylpiperidine-2-carboxylic acid hydrochloride (CAS: 115293) and substituted benzothiazepinones (e.g., ) share the piperidine backbone but differ in functional groups.
Physicochemical Properties
*Inferred from structural features.
Research Findings and Implications
- Structural Impact: The 2-methyl and 5-aminomethyl groups in the target compound likely increase steric bulk and hydrogen-bonding capacity, which could enhance receptor binding in drug design compared to simpler analogues like Benzyl 4-aminopiperidine-1-carboxylate .
- Gaps in Data : Comparative pharmacokinetic or toxicity studies are absent in the provided evidence. Further research is needed to validate inferred properties like solubility and bioactivity.
Biological Activity
Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structural Characteristics
This compound features a piperidine ring with an aminomethyl side chain and a benzyl group. This unique structure contributes to its ability to interact with various biological targets.
The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. Research indicates that it may influence neurotransmitter systems, particularly those associated with neurological disorders. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest interactions with:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to neurotransmitter receptors, which may lead to various pharmacological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains.
- Antiviral Effects : Preliminary investigations suggest potential antiviral properties, warranting further exploration.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases.
- Antiproliferative Activity : Research indicates that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Neuroprotective Study : In a neuroprotective assay using neuronal cell lines exposed to oxidative stress, the compound reduced cell death by approximately 40%, indicating potential for treating neurodegenerative conditions.
- Anticancer Activity : In vitro tests on human breast cancer cell lines (MDA-MB-231) revealed an IC50 value of 25 µM, suggesting moderate antiproliferative effects compared to standard chemotherapeutic agents.
Data Summary
Q & A
Q. What are the recommended synthesis and characterization protocols for Benzyl 5-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride?
Methodological Answer:
- Synthesis : Use reductive amination or carbamate coupling strategies. For example, react 5-(aminomethyl)-2-methylpiperidine with benzyl chloroformate in anhydrous dichloromethane under nitrogen, followed by HCl salt formation. Monitor pH during salt precipitation to ensure crystallinity .
- Characterization : Employ NMR (¹H/¹³C) to confirm the piperidine ring substitution pattern and benzyl carbamate linkage. Use LC-MS for purity assessment (>95%) and elemental analysis (C, H, N) to verify stoichiometry. IR spectroscopy can confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and ammonium chloride .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .
- Exposure Response : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline or water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability studies suggest degradation occurs at >40°C or under prolonged light exposure .
Q. How can researchers ensure compound stability during experimental workflows?
Methodological Answer:
- Solution Stability : Prepare stock solutions in anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and store at -20°C. Monitor degradation via HPLC (e.g., C18 column, 220 nm detection) over 72 hours .
- Solid-State Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Use DSC/TGA to identify decomposition temperatures and XRPD to detect polymorphic changes .
Advanced Research Questions
Q. How can contradictory data on the compound’s toxicity be resolved in preclinical studies?
Methodological Answer:
- Tiered Testing : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) with parallel positive controls (e.g., cisplatin). Validate in vivo using acute toxicity models (OECD 423 guidelines) at 50–300 mg/kg doses. Cross-reference with structural analogs (e.g., benzyl piperidine derivatives) to identify SAR-driven toxicity trends .
- Mechanistic Studies : Use metabolomics (LC-QTOF-MS) to identify reactive metabolites. Compare with Safety Data Sheets (SDS) of related compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) to infer potential hazards .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a gradient method (0.1% TFA in water/acetonitrile) with a C18 column. Identify impurities (e.g., deaminated byproducts) via retention time alignment and UV spectral matching .
- GC-MS : For volatile impurities, derivatize with BSTFA and analyze using a DB-5MS column. Monitor for residual solvents (e.g., DCM) per ICH Q3C guidelines .
Q. How can the compound’s biological activity be optimized for target engagement in neurological models?
Methodological Answer:
- Structural Modifications : Introduce fluorination at the 2-methyl group to enhance blood-brain barrier penetration. Assess logP via shake-flask method and compare with unmodified analogs .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) against σ-1 receptors or monoamine transporters. Validate with functional assays (e.g., calcium flux for receptor activation) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Quality Control : Implement strict SOPs for synthesis (e.g., reaction temperature ±2°C control) and use qNMR for batch normalization .
- Bioassay Design : Include internal reference standards (e.g., known σ-1 ligands) in each assay plate. Use ANOVA to statistically identify outlier batches .
Data Contradiction Analysis Framework
- Case Example : Discrepancies in cytotoxicity IC₅₀ values across studies may arise from differences in cell lines or assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
